N-{1-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl}-2-(naphthalen-2-yloxy)-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-{1-[2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ACETYL]-2-METHYL-1,2,3,4-TETRAHYDRO-4-QUINOLINYL}-2-(2-NAPHTHYLOXY)-N~1~-PHENYLACETAMIDE is a complex organic compound characterized by its unique structure, which includes isoindoline, quinoline, and naphthyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-{1-[2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ACETYL]-2-METHYL-1,2,3,4-TETRAHYDRO-4-QUINOLINYL}-2-(2-NAPHTHYLOXY)-N~1~-PHENYLACETAMIDE typically involves multiple steps. The process begins with the preparation of the isoindoline and quinoline intermediates, followed by their coupling with the naphthyl and phenylacetyl groups under controlled conditions. Common reagents used in these reactions include acetic anhydride, amines, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N~1~-{1-[2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ACETYL]-2-METHYL-1,2,3,4-TETRAHYDRO-4-QUINOLINYL}-2-(2-NAPHTHYLOXY)-N~1~-PHENYLACETAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to reduce specific functional groups, altering the compound’s properties.
Substitution: Involves replacing one functional group with another, often to enhance activity or stability
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents like ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .
Scientific Research Applications
N~1~-{1-[2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ACETYL]-2-METHYL-1,2,3,4-TETRAHYDRO-4-QUINOLINYL}-2-(2-NAPHTHYLOXY)-N~1~-PHENYLACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N1-{1-[2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ACETYL]-2-METHYL-1,2,3,4-TETRAHYDRO-4-QUINOLINYL}-2-(2-NAPHTHYLOXY)-N~1~-PHENYLACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and interaction with cellular components are essential to fully understand its mechanism .
Comparison with Similar Compounds
Similar Compounds
2H-Isoindole-2-acetic acid, 1,3-dihydro-α-methyl-1,3-dioxo-: Shares the isoindoline structure but differs in other functional groups.
2-(2-{[2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ETHYL]ANILINO}ETHYL)-1H-ISOINDOLE-1,3(2H)-DIONE: Similar in having isoindoline and quinoline groups but varies in the naphthyl and phenylacetyl groups.
Uniqueness
N~1~-{1-[2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ACETYL]-2-METHYL-1,2,3,4-TETRAHYDRO-4-QUINOLINYL}-2-(2-NAPHTHYLOXY)-N~1~-PHENYLACETAMIDE is unique due to its combination of isoindoline, quinoline, and naphthyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C38H31N3O5 |
---|---|
Molecular Weight |
609.7 g/mol |
IUPAC Name |
N-[1-[2-(1,3-dioxoisoindol-2-yl)acetyl]-2-methyl-3,4-dihydro-2H-quinolin-4-yl]-2-naphthalen-2-yloxy-N-phenylacetamide |
InChI |
InChI=1S/C38H31N3O5/c1-25-21-34(41(28-13-3-2-4-14-28)36(43)24-46-29-20-19-26-11-5-6-12-27(26)22-29)32-17-9-10-18-33(32)40(25)35(42)23-39-37(44)30-15-7-8-16-31(30)38(39)45/h2-20,22,25,34H,21,23-24H2,1H3 |
InChI Key |
WNEWPJRNBRARGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C2=CC=CC=C2N1C(=O)CN3C(=O)C4=CC=CC=C4C3=O)N(C5=CC=CC=C5)C(=O)COC6=CC7=CC=CC=C7C=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.